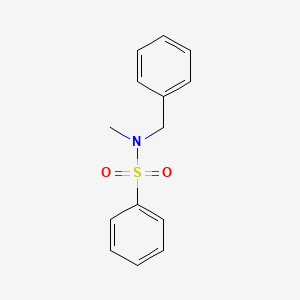![molecular formula C19H16N6O2 B10901527 2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
The synthesis of 2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps. One common synthetic route includes the condensation of appropriate pyrazole and triazole derivatives under controlled conditions. The reaction typically requires the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK inhibitor, which can be useful in cancer research.
Medicine: Its role as a CDK inhibitor makes it a candidate for developing new anticancer drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its antioxidant properties.
The uniqueness of 2-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific molecular structure, which provides a distinct binding affinity and selectivity towards CDK2, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H16N6O2/c1-11-5-12(2)7-14(6-11)26-9-13-3-4-16(27-13)18-22-19-15-8-21-23-17(15)20-10-25(19)24-18/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
LAKNRDWYDSRJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10901451.png)
![13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901461.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B10901465.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide](/img/structure/B10901471.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901478.png)
![5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B10901481.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901497.png)
![N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10901500.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10901506.png)
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901529.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)
